molecular formula C16H13F3O3 B6401593 3-(4-Methoxy-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95% CAS No. 1261983-01-0

3-(4-Methoxy-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95%

Cat. No. B6401593
CAS RN: 1261983-01-0
M. Wt: 310.27 g/mol
InChI Key: ORBRETCYOUSDQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methoxy-3-methylphenyl)-5-trifluoromethylbenzoic acid, also known as 4-M3MBT, is a small molecule compound that is widely used in research laboratories. It has been used in a variety of biochemical and physiological experiments, as well as in the synthesis of other compounds.

Scientific Research Applications

3-(4-Methoxy-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95% has a wide range of applications in scientific research. It has been used in a variety of biochemical and physiological experiments, including studies of enzyme kinetics, protein-protein interactions, and cell signaling pathways. It has also been used in the synthesis of other compounds, such as pharmaceuticals and agrochemicals. In addition, 3-(4-Methoxy-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95% has been used in the development of novel fluorescent dyes and imaging agents.

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95% is not well understood. However, it is believed that the compound acts as an inhibitor of several enzymes and proteins, including cyclooxygenase-2 (COX-2), tyrosine kinase, and cytochrome P450. In addition, 3-(4-Methoxy-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95% has been shown to interact with a variety of cell signaling pathways, including those involving cAMP and cGMP.
Biochemical and Physiological Effects
3-(4-Methoxy-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95% has been studied for its effects on a variety of biochemical and physiological processes. In particular, it has been shown to inhibit the activity of several enzymes and proteins, including COX-2, tyrosine kinase, and cytochrome P450. In addition, 3-(4-Methoxy-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95% has been shown to modulate the activity of several cell signaling pathways, including those involving cAMP and cGMP. Finally, 3-(4-Methoxy-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95% has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The use of 3-(4-Methoxy-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95% in laboratory experiments has several advantages. It is a relatively inexpensive and easily accessible compound. In addition, it has a wide range of applications in biochemical and physiological experiments. However, there are also some limitations to the use of 3-(4-Methoxy-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95% in laboratory experiments. For example, the mechanism of action of the compound is not well understood, and the compound may interact with other compounds in unexpected ways.

Future Directions

There are a number of potential future directions for research involving 3-(4-Methoxy-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95%. For example, further research could be conducted to better understand the mechanism of action of the compound, and to identify additional biochemical and physiological effects. In addition, further research could be conducted to develop novel fluorescent dyes and imaging agents based on 3-(4-Methoxy-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95%. Finally, research could be conducted to explore the potential therapeutic applications of the compound, such as in the treatment of cancer and other diseases.

Synthesis Methods

3-(4-Methoxy-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95% can be synthesized through a two-step process, beginning with the reaction of 4-methoxy-3-methylphenol and trifluoroacetic anhydride to form 4-methoxy-3-methyl-5-trifluoroacetophenone. This intermediate can then be reacted with sodium benzoate to form 4-methoxy-3-methyl-5-trifluoromethylbenzoic acid. This method has been found to be efficient and cost-effective, and is commonly used in research laboratories.

properties

IUPAC Name

3-(4-methoxy-3-methylphenyl)-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3O3/c1-9-5-10(3-4-14(9)22-2)11-6-12(15(20)21)8-13(7-11)16(17,18)19/h3-8H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORBRETCYOUSDQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80690009
Record name 4'-Methoxy-3'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261983-01-0
Record name [1,1′-Biphenyl]-3-carboxylic acid, 4′-methoxy-3′-methyl-5-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261983-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Methoxy-3'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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